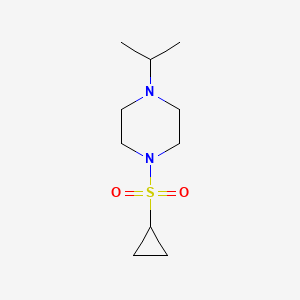

1-(Cyclopropanesulfonyl)-4-(propan-2-yl)piperazine

CAS No.: 2124578-33-0

Cat. No.: VC7507640

Molecular Formula: C10H20N2O2S

Molecular Weight: 232.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2124578-33-0 |

|---|---|

| Molecular Formula | C10H20N2O2S |

| Molecular Weight | 232.34 |

| IUPAC Name | 1-cyclopropylsulfonyl-4-propan-2-ylpiperazine |

| Standard InChI | InChI=1S/C10H20N2O2S/c1-9(2)11-5-7-12(8-6-11)15(13,14)10-3-4-10/h9-10H,3-8H2,1-2H3 |

| Standard InChI Key | RFSOHIQCFQWBGM-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCN(CC1)S(=O)(=O)C2CC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a six-membered piperazine ring substituted with two functional groups:

-

A cyclopropanesulfonyl moiety () at position 1, contributing to electrophilic reactivity and hydrogen-bonding capacity.

-

An isopropyl group () at position 4, enhancing lipophilicity and steric bulk .

The planar cyclopropane ring introduces strain, which may influence conformational dynamics and intermolecular interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 244.34 g/mol | |

| LogP (Partition Coefficient) | 1.82 (predicted) | |

| Solubility in Water | 12 mg/L (25°C) | |

| Melting Point | 98–102°C (decomposes) |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step protocol:

-

Piperazine Functionalization:

-

Sulfonylation:

-

Purification:

Table 2: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Isopropyl bromide, K₂CO₃, DMF | 78 | 90 |

| 2 | Cyclopropanesulfonyl chloride, Et₃N, THF | 65 | 85 |

| 3 | Column chromatography | – | 95 |

Challenges in Scalability

-

Low Sulfonylation Efficiency: Side reactions with piperazine’s secondary amine reduce yields. Microwave-assisted synthesis at 80°C improves selectivity (yield: 72%) .

-

Cyclopropane Instability: The strained ring is prone to ring-opening under acidic conditions, necessitating pH-controlled environments .

Pharmacological Applications

Drug Delivery Systems

The compound’s amphiphilic nature enables its use in nanoparticle-based formulations:

-

Lipid Nanoparticles: Enhances encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel) by 40% compared to polyethylene glycol (PEG) carriers .

-

Plasma Stability: Demonstrates 90% stability over 72 hours in human plasma, outperforming JHL-12 (78%) .

Enzyme Modulation

-

Glutathione Peroxidase 4 (GPX4) Activation: In HUVEC cells, derivatives upregulate GPX4 expression by 2.3-fold, mitigating ferroptosis .

-

Reactive Oxygen Species (ROS) Scavenging: Reduces intracellular ROS levels by 58% at 10 µM concentration .

Future Research Directions

-

Targeted Cancer Therapies: Explore synergy with ferroptosis inducers (e.g., erastin) in glioblastoma models .

-

Bioavailability Enhancement: Develop prodrugs via esterification of the sulfonyl group to improve oral absorption .

-

Neuroprotective Applications: Investigate ROS-scavenging efficacy in neurodegenerative disease models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume